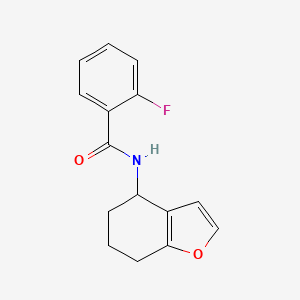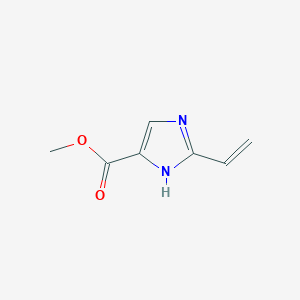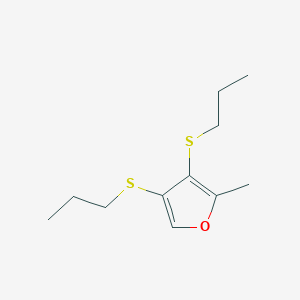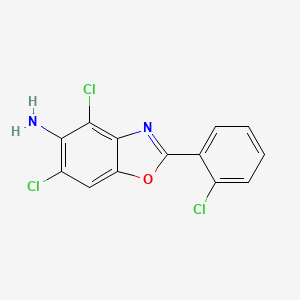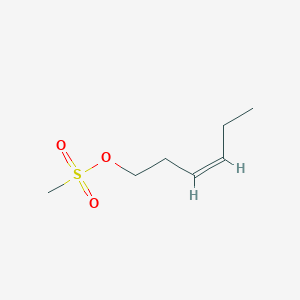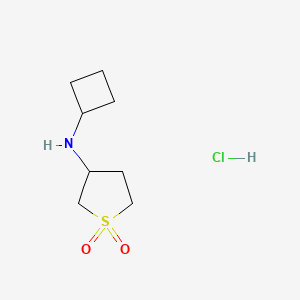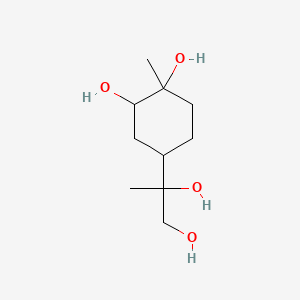
4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol typically involves multi-step organic reactions. One common method includes the hydroxylation of a precursor cyclohexane derivative under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the purity and consistency of the final product.
化学反応の分析
Types of Reactions
4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where hydroxyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, acetone
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and substituted cyclohexane derivatives.
科学的研究の応用
4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism by which 4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds and interacting with enzymes, leading to various biochemical effects. The compound’s structure allows it to participate in redox reactions, contributing to its antioxidant properties.
類似化合物との比較
Similar Compounds
- 2-(1,2-Dihydroxypropan-2-yl)-4-hydroxy-6H-furo2,3-gbenzopyran-6-one
- 8-(1,2-Dihydroxypropan-2-yl)-9-hydroxy-2H,8H,9H-furo[2,3-h]chromen-2-one
Uniqueness
4-(1,2-Dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
402593-46-8 |
|---|---|
分子式 |
C10H20O4 |
分子量 |
204.26 g/mol |
IUPAC名 |
4-(1,2-dihydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O4/c1-9(13)4-3-7(5-8(9)12)10(2,14)6-11/h7-8,11-14H,3-6H2,1-2H3 |
InChIキー |
QEFNQQRVZDFDIJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1O)C(C)(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


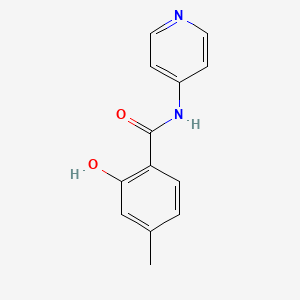

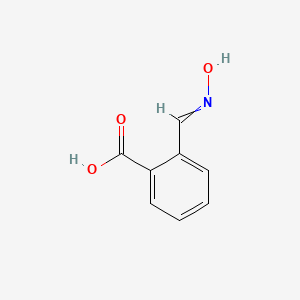
![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
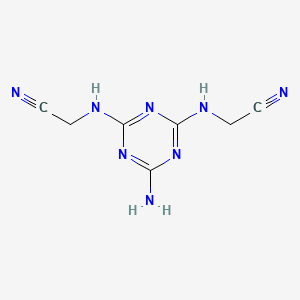
![Bicyclo[2.2.2]octa-5,7-diene-2-carboxylic acid](/img/structure/B13795455.png)
